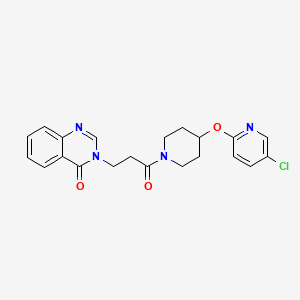
(2-Methylindolin-1-yl)(2-(pyrazin-2-yl)thiazol-4-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Methylindolin-1-yl)(2-(pyrazin-2-yl)thiazol-4-yl)methanone is a complex organic compound that features a combination of indole, pyrazine, and thiazole moieties These heterocyclic structures are known for their significant biological activities and are often found in various pharmacologically active compounds
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methylindolin-1-yl)(2-(pyrazin-2-yl)thiazol-4-yl)methanone typically involves multi-step organic reactions. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The pyrazine and thiazole rings can be introduced through cyclization reactions involving appropriate precursors and catalysts .
Industrial Production Methods
Industrial production of such compounds often employs scalable synthetic routes that ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Analyse Chemischer Reaktionen
Types of Reactions
(2-Methylindolin-1-yl)(2-(pyrazin-2-yl)thiazol-4-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the indole and thiazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Halogenating agents, nucleophiles like amines and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
(2-Methylindolin-1-yl)(2-(pyrazin-2-yl)thiazol-4-yl)methanone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (2-Methylindolin-1-yl)(2-(pyrazin-2-yl)thiazol-4-yl)methanone involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various receptors and enzymes, potentially modulating their activity. The pyrazine and thiazole rings may contribute to the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid and tryptophan.
Pyrazine Derivatives: Compounds like pyrazinamide and phenazine.
Thiazole Derivatives: Compounds like thiamine and benzothiazole.
Uniqueness
(2-Methylindolin-1-yl)(2-(pyrazin-2-yl)thiazol-4-yl)methanone is unique due to its combination of three distinct heterocyclic moieties, which may confer a broad spectrum of biological activities and potential therapeutic applications .
Eigenschaften
IUPAC Name |
(2-methyl-2,3-dihydroindol-1-yl)-(2-pyrazin-2-yl-1,3-thiazol-4-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4OS/c1-11-8-12-4-2-3-5-15(12)21(11)17(22)14-10-23-16(20-14)13-9-18-6-7-19-13/h2-7,9-11H,8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTFUDXSDYCUWLB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)C3=CSC(=N3)C4=NC=CN=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(E)-3-[4-(Difluoromethyl)phenyl]prop-2-enoic acid](/img/structure/B2394495.png)
![N-(3,5-dimethylphenyl)-6-(methylthio)benzo[d]thiazol-2-amine](/img/structure/B2394496.png)
![N-(7-chloro-2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)naphthalene-1-carboxamide](/img/structure/B2394498.png)



![3-(2-methylphenyl)-1-[3-(trifluoromethyl)benzyl]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/new.no-structure.jpg)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-chlorobenzamide](/img/structure/B2394505.png)

![methyl 3-(3-fluoro-4-methylphenyl)-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate](/img/structure/B2394512.png)

![3-[6-methyl-4-oxo-2-(trifluoromethyl)-3,4-dihydroquinazolin-3-yl]-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B2394514.png)
